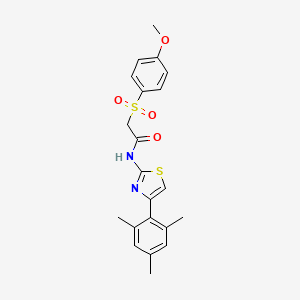
N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be characterized as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
This compound features a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments suggest moderate absorption and distribution in biological systems. Toxicity studies indicate that it has a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its safety margins.
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Infectious Diseases : Its antimicrobial properties could be harnessed for developing new antibiotics.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Inflammatory Disorders : The anti-inflammatory effects suggest potential use in treating conditions like arthritis or other inflammatory diseases.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to N-(4-mesitylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide exhibit significant anticancer activity. For example, studies have demonstrated that derivatives of thiazole and sulfonamide can inhibit the growth of various cancer cell lines.
Mechanism of Action:
- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells.
- DNA Interaction: Its structural features allow it to interact with DNA and proteins involved in cell proliferation, potentially disrupting their functions.
Case Study:
A study evaluating thiazole derivatives showed promising results against breast and colon cancer cell lines, with IC50 values indicating effective cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiazole Derivative A | MCF-7 (breast cancer) | 15.5 | Apoptosis induction |
| Thiazole Derivative B | LoVo (colon cancer) | 10.3 | Cell cycle arrest |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Preliminary evaluations suggest effectiveness against various pathogens.
Antifungal Activity:
Research indicates that similar compounds can inhibit the growth of fungi such as Fusarium oxysporum at concentrations lower than those required for conventional antifungals.
Synthesis and Development
The synthesis of this compound typically involves the reaction of a thiazole derivative with a sulfonamide precursor under controlled conditions to ensure high yield and purity. Various solvents such as dichloromethane are commonly used in the process.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13-9-14(2)20(15(3)10-13)18-11-28-21(22-18)23-19(24)12-29(25,26)17-7-5-16(27-4)6-8-17/h5-11H,12H2,1-4H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOGBEKHVAXFGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













